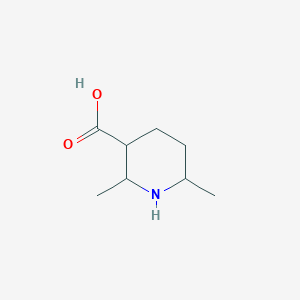

2,6-Dimethylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 3 position on the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reduction of 2,6-dimethylpyridine, followed by carboxylation. The reaction typically requires a reducing agent such as lithium aluminum hydride (LiAlH4) and a carboxylating agent like carbon dioxide (CO2) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation and advanced carboxylation techniques to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methyl groups on the piperidine ring and the carboxylic acid moiety are susceptible to oxidation under specific conditions. For example:

-

Chromium-based oxidation : In a two-stage process for synthesizing pyridine-dicarboxylic acids, hexavalent chromium salts (e.g., Na₂Cr₂O₇) in acidic media oxidize methyl groups to carboxylic acids . While this study focuses on 2,6-dimethylpyridine, analogous conditions could oxidize 2,6-dimethylpiperidine-3-carboxylic acid’s methyl groups to form dicarboxylic derivatives.

-

Side-chain oxidation : The carboxylic acid group itself can undergo further oxidation under strong conditions (e.g., KMnO₄), though no direct studies on this compound are reported.

Reduction Reactions

The piperidine ring and carboxylic acid group participate in reduction processes:

-

Carboxylic acid reduction : Catalytic hydrogenation (e.g., Pt–Mo/γ-Al₂O₃ under H₂) reduces carboxylic acids to primary alcohols or amines via reductive amination . For this compound, this could yield 3-(aminomethyl)-2,6-dimethylpiperidine.

-

Ring hydrogenation : Rh-catalyzed asymmetric reductive Heck reactions enable selective hydrogenation of pyridine derivatives to piperidines . While not directly tested on this compound, similar methodologies could stabilize the ring or modify substituents.

Substitution Reactions

The carboxylic acid group facilitates nucleophilic substitution:

Esterification

Reaction with methanol in the presence of coupling agents (e.g., EDCI/HOBt) forms methyl esters :

2,6-Dimethylpiperidine-3-carboxylic acid+CH₃OHEDCI/HOBtMethyl 2,6-dimethylpiperidine-3-carboxylate

Conditions : Room temperature, DCM, 22–48 hours.

Yield : >80% (analogous reactions) .

Amide Formation

Coupling with amines (e.g., dipeptide amines) generates amides :

2,6-Dimethylpiperidine-3-carboxylic acid+RNH₂EDCI/HOBtAmide derivatives

Key Applications : Catalysis, coordination chemistry .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group may undergo decarboxylation, though direct evidence is limited. Analogous piperidinecarboxylic acids lose CO₂ at elevated temperatures, forming alkylpiperidines.

Salt Formation

Reaction with HCl yields the hydrochloride salt, enhancing solubility for pharmaceutical applications .

Comparative Reactivity

The table below contrasts reactions of this compound with similar compounds:

Mechanistic Insights

-

Nucleophilic attack : Piperidine derivatives undergo nucleophilic substitution at the α-carbon to the nitrogen . For this compound, steric hindrance from methyl groups may slow such reactions.

-

Catalytic pathways : Rhodium catalysts enable asymmetric functionalization of piperidine rings, as shown in the synthesis of 3-substituted piperidines .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development:

The compound serves as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity or pharmacokinetic properties. For instance, derivatives of 2,6-dimethylpiperidine-3-carboxylic acid have been explored for their potential as analgesics and anti-inflammatory agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine ring can lead to compounds with improved efficacy against specific targets in pain management pathways .

2. Chiral Synthesis:

Due to its chirality, this compound is utilized in asymmetric synthesis processes. It can serve as a chiral auxiliary or ligand in catalytic reactions, facilitating the production of enantiomerically pure compounds.

Case Study:

Research indicates that using this compound in BBOX-catalyzed oxidations resulted in high selectivity for desired products, showcasing its utility in producing chiral molecules .

Agrochemical Applications

1. Pesticide Formulation:

The compound has been evaluated for its role in formulating agrochemicals, particularly as a precursor for developing herbicides and insecticides. Its ability to enhance the solubility and stability of active ingredients makes it valuable in this sector.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Notes |

|---|---|---|

| Herbicides | Piperidine derivatives | Enhances efficacy and stability |

| Insecticides | Alkylated piperidines | Improved formulation properties |

Materials Science Applications

1. Polymer Chemistry:

this compound is also investigated for its potential use in synthesizing polymers and copolymers. Its reactivity allows it to participate in polymerization processes, contributing to materials with desirable mechanical properties.

Case Study:

In a recent publication, researchers demonstrated that incorporating this compound into polyester formulations improved thermal stability and mechanical strength .

Mécanisme D'action

The mechanism of action of 2,6-Dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic processes. The carboxylic acid group plays a crucial role in binding to active sites of enzymes, while the piperidine ring provides structural stability and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylpiperidine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

Piperidine-3-carboxylic acid: Does not have the methyl groups at the 2 and 6 positions, affecting its steric and electronic properties.

2,5-Dimethylpiperidine-3-carboxylic acid: Similar structure but with methyl groups at different positions, leading to different reactivity and applications.

Uniqueness

2,6-Dimethylpiperidine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both methyl groups and the carboxylic acid group enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes .

Activité Biologique

2,6-Dimethylpiperidine-3-carboxylic acid (DMPC) is a piperidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of DMPC, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

DMPC is characterized by a piperidine ring with two methyl groups at the 2 and 6 positions and a carboxylic acid functional group at the 3 position. This unique structure contributes to its reactivity and solubility, making it an important intermediate in organic synthesis and pharmaceutical applications.

The biological activity of DMPC primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, modulating the activity of these targets and influencing biochemical pathways. Notably, DMPC has shown potential in the following areas:

- Enzyme Inhibition : DMPC has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical enzymes in cholinergic signaling pathways. Inhibiting these enzymes can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

- Opioid Receptor Modulation : Research indicates that DMPC may exhibit antagonistic properties at κ-opioid receptors. This interaction could have implications for treating conditions such as anxiety and depression, as κ-opioid receptor antagonists have been shown to reduce stress-induced behaviors in animal models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of DMPC:

Case Studies

- Alzheimer's Disease : A study demonstrated that DMPC derivatives effectively inhibited AChE, leading to improved cognitive function in animal models of Alzheimer's disease. The modifications on the piperidine ring enhanced binding affinity, suggesting a promising avenue for drug development targeting neurodegenerative disorders .

- Opioid System Research : In vitro studies showed that DMPC analogs selectively antagonized κ-opioid receptors, providing insights into their potential use in managing addiction and mood disorders. These findings are significant given the therapeutic challenges associated with current opioid treatments .

- Anticancer Activity : Recent investigations into the cytotoxic effects of DMPC on various cancer cell lines revealed that it induces apoptosis more effectively than conventional chemotherapeutics like bleomycin. The structural characteristics of DMPC contribute to its enhanced interaction with cancer cell targets .

Propriétés

IUPAC Name |

2,6-dimethylpiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-3-4-7(8(10)11)6(2)9-5/h5-7,9H,3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOFKOUWZOQMJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.